molecular formula C9H10ClNO2 B1433428 C,C-Di-furan-2-yl-methylamine hydrochloride CAS No. 1308319-50-7

C,C-Di-furan-2-yl-methylamine hydrochloride

Cat. No.: B1433428
CAS No.: 1308319-50-7
M. Wt: 199.63 g/mol
InChI Key: KGMRBXLSIJHPJR-UHFFFAOYSA-N
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Description

C,C-Di-furan-2-yl-methylamine hydrochloride is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . This compound is characterized by the presence of two furan rings attached to a central methylamine group, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C,C-Di-furan-2-yl-methylamine hydrochloride typically involves the reaction of furan derivatives with methylamine under controlled conditions. One common method includes the condensation of furan-2-carbaldehyde with methylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions

C,C-Di-furan-2-yl-methylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

C,C-Di-furan-2-yl-methylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of C,C-Di-furan-2-yl-methylamine hydrochloride is not fully understood, but it is believed to interact with specific molecular targets and pathways. The furan rings may facilitate binding to biological macromolecules, while the methylamine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of C,C-Di-furan-2-yl-methylamine hydrochloride.

    Furan-2-carboxylic acid: An oxidation product of furan derivatives.

    Dihydrofuran derivatives: Reduction products of furan compounds.

Uniqueness

This compound is unique due to the presence of two furan rings, which confer distinct chemical and biological properties.

Biological Activity

C,C-Di-furan-2-yl-methylamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by two furan rings attached to a methylamine group. The presence of these furan moieties is significant as they are known to participate in various biological interactions due to their electron-rich nature.

Structural Formula

C9H10NClO2\text{C}_9\text{H}_{10}\text{N}\text{ClO}_2

Antiproliferative Effects

Recent studies have indicated that compounds containing furan rings exhibit notable antiproliferative activity against various cancer cell lines. For instance, derivatives of furan-containing compounds have shown enhanced activity against colorectal cancer cells (HCT116) and melanoma cell lines (A375) with IC50 values indicating effective inhibition of cell growth.

Table 1: Antiproliferative Activity of Furan Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHCT11628Induces G0/G1 phase arrest
Compound BA37515ROS modulation
C,C-Di-furan-2-yl-methylamine HClSW480TBDTBD

Note : Further investigation is required to determine the specific IC50 for this compound.

The mechanism underlying the biological activity of this compound may involve:

  • Cell Cycle Arrest : Similar compounds have been noted to induce cell cycle arrest at the G0/G1 phase by downregulating cyclin-dependent kinases (CDK4 and CDK6) .
  • Reactive Oxygen Species (ROS) Modulation : Compounds with furan rings can influence intracellular ROS levels, which are critical for cell cycle regulation and apoptosis .

Study on Anticancer Properties

A study evaluated the effects of various furan derivatives on cancer cell proliferation. The results indicated that certain derivatives significantly inhibited the growth of cancer cells while sparing normal cells, suggesting a selective cytotoxicity profile . The study highlighted the importance of structural modifications in enhancing biological activity.

Study on Inhibitory Activity Against Viral Targets

In another investigation, similar furan derivatives were assessed for their inhibitory effects against viral proteases, particularly SARS-CoV-2 Mpro. These studies revealed that modifications to the furan structure could lead to potent inhibitors with low cytotoxicity, emphasizing the potential of furan-containing compounds in antiviral therapies .

Properties

IUPAC Name

bis(furan-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c10-9(7-3-1-5-11-7)8-4-2-6-12-8;/h1-6,9H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMRBXLSIJHPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C2=CC=CO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308319-50-7
Record name 2-Furanmethanamine, α-2-furanyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1308319-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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